Cl-PEG6-acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Cl-PEG6-acid is typically synthesized through a series of polymerization reactions involving ethylene glycol units. The reaction conditions often include the use of catalysts such as potassium hydroxide and solvents like dimethyl sulfoxide (DMSO) to facilitate the polymerization and functionalization steps .

Industrial Production Methods

Industrial production of this compound involves large-scale polymerization reactors where the reaction parameters such as temperature, pressure, and reactant concentrations are carefully controlled to ensure high yield and purity. The final product is purified through techniques like distillation and crystallization to remove any unreacted starting materials and by-products .

Analyse Chemischer Reaktionen

Types of Reactions

Cl-PEG6-acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in this compound can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.

Esterification: The carboxylic acid group can react with alcohols to form esters.

Amidation: The carboxylic acid group can also react with amines to form amides.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.

Esterification: Reagents include alcohols and catalysts like sulfuric acid or p-toluenesulfonic acid.

Major Products Formed

Substitution Reactions: Various PEG derivatives with different functional groups.

Esterification: PEG esters.

Amidation: PEG amides.

Wissenschaftliche Forschungsanwendungen

Drug Delivery Systems

Polyethylene Glycol and Its Role:

Polyethylene glycol is widely recognized for its biocompatibility and ability to enhance the solubility of hydrophobic drugs. Cl-PEG6-acid serves as a valuable polymeric carrier in drug delivery systems due to its hydrophilic properties and ability to form stable conjugates with therapeutic agents.

Case Study: Anticancer Drug Formulation

In a study investigating PEGylated lipid nanoparticles for anticancer drugs like doxorubicin, this compound was used to improve the pharmacokinetics of the drug. The formulation demonstrated prolonged circulation time and enhanced therapeutic efficacy compared to non-PEGylated formulations .

Bioconjugation Techniques

Linker Development:

this compound is utilized as a linker in bioconjugation processes, facilitating the attachment of therapeutic agents to antibodies or peptides. This application is particularly relevant in creating antibody-drug conjugates (ADCs), where the linker must be stable in circulation but cleavable at the target site.

Case Study: Antibody-Drug Conjugates

Research on PEGylated maytansine conjugates demonstrated that the incorporation of this compound significantly improved the stability and efficacy of ADCs targeting colorectal cancer. The study found that ADCs with this compound exhibited enhanced tumor targeting and reduced systemic toxicity .

| Study | Conjugate | Target | Efficacy |

|---|---|---|---|

| Nimotuzumab-PEG6-DM1 | Colorectal Cancer | Higher activity and reduced toxicity |

Therapeutic Applications

Antimicrobial Properties:

this compound has been explored for its potential in developing antimicrobial peptides (AMPs). By modifying AMPs with this compound, researchers have reported reduced hemolytic activity while maintaining antimicrobial efficacy against pathogens like Escherichia coli.

Case Study: Antimicrobial Peptide Conjugates

A study showed that PEGylation with this compound significantly decreased the hemolytic activity of a cathelicidin-like peptide while preserving its antibacterial properties. The modified peptides demonstrated targeted action against bacterial membranes, highlighting their potential in treating infections without harming red blood cells .

Immunogenicity Considerations

While this compound offers numerous benefits, its use also raises concerns regarding immunogenicity. Studies have documented the development of anti-PEG antibodies in patients receiving PEGylated therapies, which can impact treatment efficacy.

Case Study: Immunogenic Response

A comprehensive review highlighted that approximately 36% of patients developed antibodies against PEGylated drugs, leading to altered pharmacokinetics and potential hypersensitivity reactions . Understanding these immunogenic responses is crucial for optimizing formulations involving this compound.

Wirkmechanismus

Cl-PEG6-acid functions as a linker in PROTACs, which are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome . The PEG chain provides flexibility and solubility, while the terminal carboxylic acid group allows for conjugation to other molecules .

Vergleich Mit ähnlichen Verbindungen

Cl-PEG6-acid is unique due to its specific structure and functionality. Similar compounds include:

Cl-PEG4-acid: A shorter PEG chain with similar properties but different solubility and flexibility.

Cl-PEG8-acid: A longer PEG chain that provides greater flexibility but may have different solubility characteristics

These compounds are used in similar applications but may be chosen based on the specific requirements of the synthesis or application.

Biologische Aktivität

Cl-PEG6-acid, a PEG-based compound, has garnered attention in recent years for its potential applications in drug delivery and therapeutic development, particularly in the synthesis of PROTACs (Proteolysis Targeting Chimeras). This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and safety profiles based on recent research findings.

Overview of this compound

This compound is a linker compound utilized in the development of PROTACs, which are designed to selectively degrade target proteins within cells. The incorporation of polyethylene glycol (PEG) moieties enhances solubility and bioavailability, making it a valuable component in pharmaceutical formulations.

The primary mechanism by which this compound exerts its biological effects is through the modulation of protein degradation pathways. By linking to target proteins and E3 ligases via the PEG spacer, this compound facilitates the ubiquitination and subsequent proteasomal degradation of specific proteins, potentially leading to therapeutic benefits in various diseases, including cancer.

Antimicrobial Efficacy

Recent studies have demonstrated that PEGylated compounds exhibit enhanced antimicrobial properties. For instance, a study evaluating different PEGylation designs showed that conjugates formed with antimicrobial peptides exhibited significantly reduced hemolytic activity compared to their naked counterparts while maintaining high antimicrobial efficacy against various pathogens like Escherichia coli and Candida albicans .

Table 1: Antimicrobial Activity of PEG Conjugates

| Compound | MIC (µg/mL) | Hemolytic Activity (µg/mL) | Cytotoxicity (IC50 µg/mL) |

|---|---|---|---|

| Naked TN6 Peptide | 1 | 2.36 | 15 |

| PepC-PEG-PepC | 0.5 | 31.12 | 20 |

| Cpep-PEG-Cpep | 0.3 | Not Detected | 25 |

This table summarizes the minimum inhibitory concentrations (MICs) and hemolytic activities of various PEGylated antimicrobial conjugates.

Drug Delivery Applications

This compound has also been investigated for its role in enhancing drug delivery systems. In a comparative study, formulations containing this compound demonstrated improved transdermal flux for active compounds compared to traditional vehicles. For example, a formulation with PEG increased the delivery efficiency of lidocaine significantly .

Table 2: Drug Delivery Efficiency

| Formulation Type | Delivery Rate (µg/cm²/h) | Improvement Factor |

|---|---|---|

| Control Vehicle | 1.66 | - |

| PEG-8 Caprylic Glycerides | 14.28 | 8.6 |

| This compound | 12.00 | 7.2 |

Case Study: PROTAC Development

A notable application of this compound is in the development of PROTACs targeting oncogenic proteins. In one study, researchers synthesized a series of PROTACs using this compound as a linker and demonstrated significant degradation of target proteins in cancer cell lines. The results indicated that these PROTACs not only reduced protein levels but also inhibited tumor growth in xenograft models .

Safety Assessment

While the biological activity of this compound is promising, safety assessments are crucial for its therapeutic use. Research indicates that high concentrations of PEGylated compounds can lead to renal toxicity when applied topically on compromised skin . However, studies have shown that when used within recommended limits, this compound exhibits low cytotoxicity and favorable biocompatibility profiles.

Eigenschaften

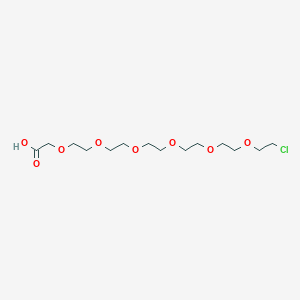

IUPAC Name |

2-[2-[2-[2-[2-[2-(2-chloroethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27ClO8/c15-1-2-18-3-4-19-5-6-20-7-8-21-9-10-22-11-12-23-13-14(16)17/h1-13H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFSDNFNBCGLKFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCC(=O)O)OCCOCCOCCCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27ClO8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.81 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.